molecular formula C13H12FN3O3S B5031767 1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea

1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea

Cat. No.: B5031767
M. Wt: 309.32 g/mol
InChI Key: IPPKUZLFMMJUIL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea is a chemical compound that combines a benzenesulfonamide group with a 4-fluorophenylurea moiety

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of new compounds like “N-(4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarboxamide” is crucial for the advancement of science and technology. Future research could focus on exploring its potential applications, optimizing its synthesis, and investigating its physical and chemical properties .

Preparation Methods

The synthesis of 1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea typically involves the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form 4-fluorophenylbenzenesulfonamide. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonamido)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. The compound may also interact with DNA, causing damage that leads to cell death .

Properties

IUPAC Name

1-(benzenesulfonamido)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c14-10-6-8-11(9-7-10)15-13(18)16-17-21(19,20)12-4-2-1-3-5-12/h1-9,17H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPKUZLFMMJUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333044
Record name 1-(benzenesulfonamido)-3-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380332-79-6
Record name 1-(benzenesulfonamido)-3-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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